![molecular formula C10H12N2O B13790194 N-(4-methylphenyl)aziridine-1-carboxamide CAS No. 829-65-2](/img/structure/B13790194.png)
N-(4-methylphenyl)aziridine-1-carboxamide
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Overview
Description
N-(4-methylphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)aziridine-1-carboxamide typically involves the reaction of 4-methylphenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)aziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylphenyl)aziridine-1-carboxylic acid, while reduction may produce N-(4-methylphenyl)aziridine-1-amine.
Scientific Research Applications
N-(4-methylphenyl)aziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)aziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively modify target proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): This compound has a similar aziridine structure but with a different substitution pattern.
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness
N-(4-methylphenyl)aziridine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(4-methylphenyl)aziridine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a three-membered aziridine ring, which is known for its high reactivity due to ring strain. The presence of the 4-methylphenyl group enhances the compound's stability and modifies its biological activity compared to simpler aziridines.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with biological macromolecules, such as DNA and proteins, potentially leading to cellular disruption and apoptosis in cancer cells . The aziridine ring's strain makes it particularly susceptible to nucleophilic attack, which is exploited in various therapeutic contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of aziridine derivatives, including this compound. Research indicates that compounds containing aziridine rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain aziridine-thiourea derivatives showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .
Table 1: Antimicrobial Activity of Aziridine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Staphylococcus aureus | 16–32 | Effective against MRSA |
Aziridine-thiourea derivative 1 | E. coli | 32 | Comparable to ampicillin |
Aziridine-thiourea derivative 2 | S. epidermidis | 16 | Exhibited low cytotoxicity |
Anticancer Activity
The anticancer potential of this compound has also been explored. Its mechanism involves the alkylation of DNA, leading to cross-linking and subsequent cell death, similar to the action of well-known anticancer agents like mitomycin C . In vitro studies have demonstrated that aziridines can induce apoptosis in various cancer cell lines by disrupting redox balance and promoting the accumulation of reactive oxygen species (ROS) .
Case Study: Anticancer Efficacy
A study investigated the effects of this compound on human myeloma cells. The results indicated that the compound significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction. The study employed the MTT assay for cytotoxicity evaluation, revealing IC50 values comparable to established chemotherapeutics .
Properties
CAS No. |
829-65-2 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(4-methylphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
YZLZQBPZTCOFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC2 |
Origin of Product |
United States |
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